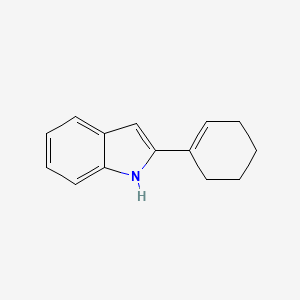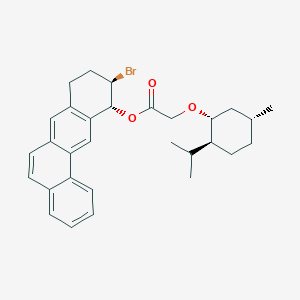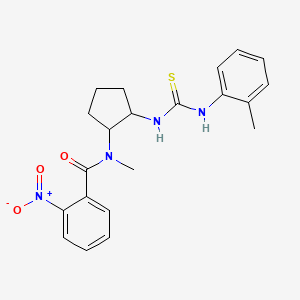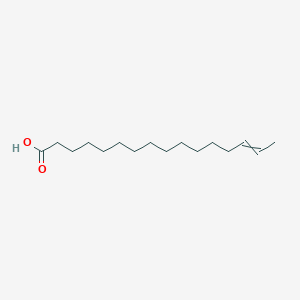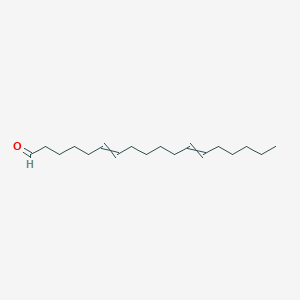
Octadeca-6,12-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-6,12-dienal: is a fatty aldehyde with the molecular formula C18H32O 9,12-Octadecadienal . This compound is characterized by the presence of two double bonds located at the 6th and 12th positions of the octadecane chain. It is a significant compound in various chemical and biological processes due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-6,12-dienal is through the enzymatic oxidation of octadecatrienoic acids.
Chemical Synthesis: Another method involves the chemical synthesis from linoleic acid derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol, octadeca-6,12-dienol.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Major Products Formed:
Oxidation: Carboxylic acids and peroxides.
Reduction: Octadeca-6,12-dienol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Octadeca-6,12-dienal is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: It is used in studies related to lipid metabolism and signaling pathways.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its unique aroma.
Mecanismo De Acción
The mechanism by which octadeca-6,12-dienal exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate lipid signaling pathways and interact with specific enzymes involved in lipid metabolism . The compound’s aldehyde group is particularly reactive, allowing it to form adducts with proteins and other biomolecules, thereby influencing various biological processes .
Comparación Con Compuestos Similares
9,12-Octadecadienoic Acid (Linoleic Acid): Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
9,12-Octadecadienol: The corresponding alcohol of octadeca-6,12-dienal.
Uniqueness:
Propiedades
Número CAS |
76261-04-6 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
octadeca-6,12-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,12-13,18H,2-5,8-11,14-17H2,1H3 |
Clave InChI |
AAAPUEPXRKQNKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCC=CCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


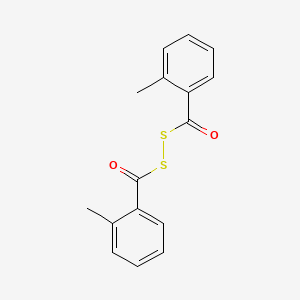

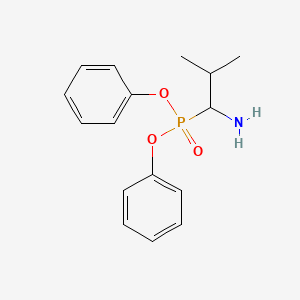
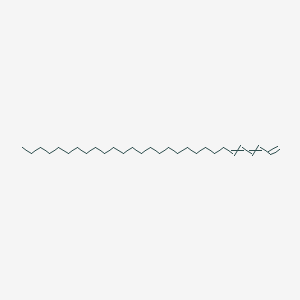
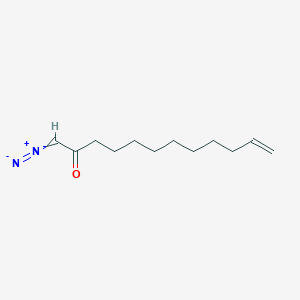
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
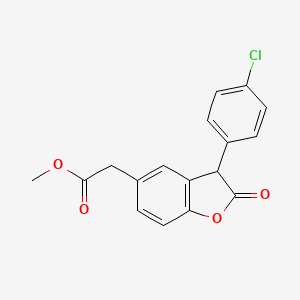
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
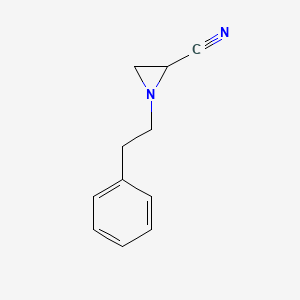
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
